Photochlor

Overview

Description

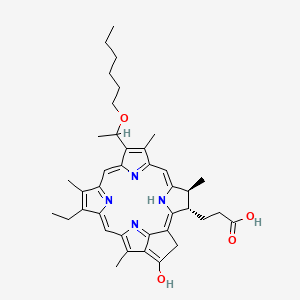

3-(1’-Hexyloxyethyl)pyropheophorbide-a, commonly referred to as HPPH, is a second-generation photosensitizer derived from pyropheophorbide-α. It is primarily used in photodynamic therapy (PDT) for the treatment of various cancers. HPPH has gained attention due to its favorable photophysical properties, including its ability to generate reactive oxygen species upon light activation, which leads to the destruction of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HPPH involves the modification of pyropheophorbide-α. The key step in the synthesis is the introduction of a hexyloxyethyl group at the 3-position of the pyropheophorbide-α molecule. This is typically achieved through a series of chemical reactions, including esterification and reduction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of HPPH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The industrial production also ensures compliance with regulatory standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

HPPH undergoes various chemical reactions, including:

Oxidation: HPPH can be oxidized to form different derivatives, which may have altered photophysical properties.

Reduction: Reduction reactions can modify the functional groups on the HPPH molecule, potentially enhancing its photodynamic activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the HPPH molecule .

Major Products Formed

The major products formed from these reactions are typically derivatives of HPPH with modified photophysical properties. These derivatives are often evaluated for their potential use in photodynamic therapy and other biomedical applications .

Scientific Research Applications

Pharmacokinetics of Photochlor

Pharmacokinetic studies are crucial for understanding how this compound behaves in the body after administration. Research at the Roswell Park Cancer Institute has provided insights into its distribution and clearance rates.

- Circulating Half-Life : this compound has a long circulating half-life, with studies indicating that it can remain detectable in serum for over three months post-infusion. This property is significant for maintaining therapeutic effects over extended periods .

- Plasma Clearance : The plasma clearance rate for this compound is approximately 84.2 ml/hour, which is notably higher than that of Photofrin, another commonly used photosensitizer .

- Volume of Distribution : The volume of distribution for this compound suggests that it is almost entirely bound to serum components, indicating a significant interaction with blood proteins .

Table 1: Pharmacokinetic Parameters of this compound vs. Photofrin

| Parameter | This compound | Photofrin |

|---|---|---|

| Plasma Clearance (ml/hr) | 84.2 | 25.8 |

| Volume of Distribution (L) | 4.29 | 3.14 |

| Circulating Half-Life | >3 months | >3 months |

Efficacy in Tumor Types

This compound has demonstrated efficacy across various cancer types through clinical trials and studies:

- Oral Squamous Cell Carcinomas : A study indicated that this compound was effective in treating canine oral squamous cell carcinomas, achieving results comparable to other sensitizers .

- Skin Cancer : Clinical trials have shown that patients receiving PDT with this compound experience mild skin photosensitivity, which resolves quickly compared to other treatments .

- General Cancer Treatment : Research indicates that PDT using this compound can lead to significant tumor reduction and improved patient outcomes in various malignancies .

Case Study 1: Treatment of Canine Oral Squamous Cell Carcinomas

In a controlled trial involving canine patients, this compound was administered as part of a PDT regimen. The results showed a marked reduction in tumor size and improved quality of life for the treated animals, suggesting its potential as an effective therapeutic option for similar human conditions .

Case Study 2: Human Clinical Trials at Roswell Park Cancer Institute

Patients undergoing PDT with this compound exhibited favorable responses, with pharmacokinetic data supporting its prolonged action within the body. The study highlighted the need for further exploration into optimal dosing regimens to maximize therapeutic benefits while minimizing side effects .

Mechanism of Action

The mechanism of action of HPPH involves its activation by light of a specific wavelength. Upon activation, HPPH generates reactive oxygen species, primarily singlet oxygen, which induces cellular damage and apoptosis in cancer cells. The molecular targets of HPPH include cellular membranes, mitochondria, and other organelles. The pathways involved in the photodynamic action of HPPH include the disruption of cellular structures and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to HPPH include other second-generation photosensitizers such as:

Photofrin: Another widely used photosensitizer in photodynamic therapy.

Methyl aminolevulinate: Used in the treatment of actinic keratosis and basal cell carcinoma.

Temoporfin: A photosensitizer used in the treatment of head and neck cancers.

Uniqueness of HPPH

HPPH is unique due to its favorable photophysical properties, including its high singlet oxygen quantum yield and its ability to localize within cancer cells. These properties make HPPH particularly effective in photodynamic therapy, offering advantages over other photosensitizers in terms of efficacy and safety .

Biological Activity

Photochlor, also known as 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), is a photosensitizer used in photodynamic therapy (PDT) for cancer treatment. This article explores its biological activity, pharmacokinetics, efficacy in clinical settings, and case studies demonstrating its application in treating various cancers.

Overview of Photodynamic Therapy

Photodynamic therapy involves the administration of a photosensitizing agent, which, upon exposure to specific wavelengths of light, generates reactive oxygen species (ROS) that induce cell death in targeted tissues. This compound has garnered attention due to its favorable properties, including a longer wavelength activation (660 nm) and lower skin photosensitivity compared to other agents like Photofrin.

Pharmacokinetics of this compound

Recent studies have provided insights into the pharmacokinetic (PK) profiles of this compound. The following table summarizes key PK parameters compared to Photofrin:

| Parameter | This compound | Photofrin |

|---|---|---|

| Plasma Clearance | 84.2 ml/hour | 25.8 ml/hour |

| Volume of Distribution | 4.29 L | 3.14 L |

| Half-Life | >3 months | >3 months |

| Serum Binding | ~100% | ~100% |

This compound exhibits a two-compartment model with prolonged circulation in the bloodstream, which may contribute to its effectiveness and reduced side effects in PDT applications .

The biological activity of this compound is primarily linked to its ability to generate ROS upon light activation. This process leads to cellular apoptosis and necrosis, effectively targeting tumor cells while sparing surrounding healthy tissue.

Case Studies and Clinical Trials

-

Treatment of Oral Squamous Cell Carcinomas in Dogs :

- Study Design : Eleven dogs with naturally occurring oral squamous cell carcinomas were treated with PDT using this compound.

- Results : Tumor sizes ranged from 0.9 to 6.8 cm, with a notable response observed in seven tumors that invaded underlying bone. The treatment involved intravenous administration of this compound at a dose of 0.3 mg/kg.

- Outcome : The study reported successful tumor reduction and highlighted the potential of this compound in veterinary oncology .

-

Human Clinical Trials :

- Phase I Study : A trial involving patients with carcinoma-in-situ and microinvasive cancer utilized escalating light doses from 75 J/cm² to 150 J/cm² after administering this compound.

- Findings : Follow-up assessments indicated varying degrees of tumor response, with some patients achieving complete responses . Common side effects included temporary hoarseness and localized edema .

- Efficacy in Skin Cancer :

Bioenergetic Impact

Research utilizing the Seahorse analyzer has shown that treatment with this compound results in a concentration-dependent decrease in cellular respiration following light activation. This effect underscores the importance of understanding the bioenergetic changes induced by photosensitizers during PDT:

Properties

IUPAC Name |

3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUBADHCONCMPA-USOGPTGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028872 | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149402-51-7 | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.